molecular formula C12H14N4O4S2 B216509 N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No. B216509
M. Wt: 342.4 g/mol
InChI Key: FBALRKHTBFVWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antitumor effects in animal studies. It has also been investigated for its potential to reduce oxidative stress and improve liver function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide in lab experiments is its potential to provide new insights into the mechanisms of inflammation and tumor growth. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to conduct more studies to understand its mechanism of action and identify potential targets for drug development. Additionally, research could focus on improving the synthesis method to increase the yield and purity of the compound.

Synthesis Methods

The synthesis of N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide involves the reaction of 5-methoxymethyl-[1,3,4]thiadiazol-2-amine with 4-(chlorosulfonyl)phenyl acetic acid. The resulting compound is then purified to obtain this compound.

Scientific Research Applications

N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been investigated for its anti-inflammatory and antitumor properties. In agriculture, it has been studied for its potential use as a herbicide. In environmental science, it has been researched for its ability to remove heavy metals from contaminated soil and water.

properties

Molecular Formula

C12H14N4O4S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H14N4O4S2/c1-8(17)13-9-3-5-10(6-4-9)22(18,19)16-12-15-14-11(21-12)7-20-2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16)

InChI Key

FBALRKHTBFVWCA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)COC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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